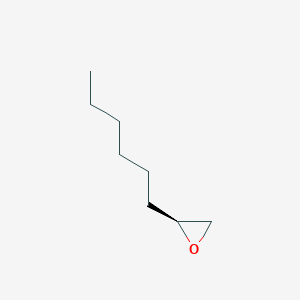

(2S)-2-hexyloxirane

Description

Overview of Epoxide Chemistry in Asymmetric Synthesis

Epoxides, characterized by a three-membered ring containing one oxygen atom and two carbon atoms, are highly strained cyclic ethers wikipedia.orgresearchgate.net. This strain renders them exceptionally reactive towards a wide array of nucleophiles, facilitating ring-opening reactions that can occur with high regioselectivity and stereoselectivity wikipedia.orgresearchgate.net. The synthetic utility of epoxides lies in their capacity to serve as precursors to 1,2-difunctionalized compounds, which are prevalent motifs in many biologically active molecules and advanced materials wikipedia.orgresearchgate.net.

The field of asymmetric synthesis has significantly advanced the preparation of epoxides, enabling the creation of enantiomerically pure or enriched compounds. Key methodologies include asymmetric epoxidation of alkenes, such as the well-established Sharpless epoxidation, Jacobsen epoxidation, and Shi epoxidation wikipedia.orgpsu.edu. Alternatively, epoxides can be synthesized from carbonyl compounds via reactions like ylide-mediated epoxidation or the Darzens reaction, with chiral variants of these processes yielding enantiomerically enriched products wiley-vch.de. These advancements allow chemists to precisely control the stereochemistry at the epoxide carbons, thereby generating chiral building blocks for subsequent synthetic elaborations researchgate.netpsu.edu.

Stereochemical Purity and Enantioselectivity in Chiral Building Blocks

The importance of stereochemical purity in organic molecules cannot be overstated, particularly in the life sciences ethz.chwikipedia.org. Living systems are inherently chiral, meaning that enantiomers of a molecule can exhibit vastly different biological activities, pharmacological effects, or toxicities. For instance, the enantiomers of carvone (B1668592) possess distinct aromas (spearmint vs. caraway), and the enantiomers of aspartame (B1666099) have different tastes (sweet vs. tasteless) wikipedia.org. Consequently, the synthesis of single enantiomers of pharmaceuticals and agrochemicals is often a critical requirement.

Chiral building blocks are defined molecules with one or more stereocenters that are used as starting materials in the synthesis of more complex chiral targets ethz.chabcr.com. In convergent synthesis, where multiple complex fragments are assembled, the enantiomeric purity of each building block is crucial for ensuring the stereochemical integrity of the final product ethz.ch. Achieving high enantioselectivity in the synthesis of these building blocks, often through asymmetric catalysis or the use of chiral auxiliaries, is a major focus of contemporary organic chemistry research wikipedia.orgnus.edu.sgmdpi.com. The ability to reliably produce chiral synthons with high enantiomeric excess (ee) is essential for efficient and stereocontrolled molecular construction.

Role of (2S)-2-Hexyloxirane as a Defined Chiral Synthon

This compound, also known as (S)-1,2-epoxyoctane, is a terminal chiral epoxide that serves as a valuable synthon in organic synthesis. Its structure, featuring a stereogenic center at the carbon adjacent to the oxygen atom and an accessible hexyl chain, allows for its incorporation into diverse molecular architectures. The academic significance of this compound lies in its utility as a chiral starting material for the synthesis of enantiomerically enriched compounds, leveraging the reactivity of the epoxide moiety.

The reactivity profile of this compound has been explored in various synthetic contexts. It can participate in ring-opening reactions, though its reactivity can be influenced by the presence or absence of directing groups. For instance, in a palladium-catalyzed reaction involving C-H activation and coupling with arenes, 2-hexyloxirane did not yield the desired product, contrasting with substrates possessing coordinating groups like 2-benzyloxirane chim.it. This observation highlights the specific requirements for its participation in certain catalytic systems.

Furthermore, this compound is a substrate for enzymatic transformations, such as hydrolysis by epoxide hydrolases (EHs). Studies have shown that certain epoxide hydrolases, like CifE153Q, exhibit regioselectivity and stereoselectivity in their action on 2-hexyloxirane, preferentially hydrolyzing the (R)-enantiomer over the (S)-enantiomer with an enantioselectivity factor (E) of approximately 11 nih.gov. This enzymatic selectivity underscores the potential for biocatalytic approaches in accessing specific enantiomers or derivatives.

Data Table: Research Findings on this compound and Related Chiral Epoxides

The following table summarizes key research findings related to the synthesis and reactivity of this compound and its derivatives, highlighting aspects of stereoselectivity and synthetic utility.

| Reaction/Study Type | Substrate/Chiral Synthon | Catalyst/Enzyme/Reagent | Outcome/Observation |

| Synthesis of chiral epoxides | (S)-2-(6-(Benzyloxy)hexyl)oxirane | Not specified (general method) | Yield: 75%; Enantiomeric Excess (ee): 93% researchgate.netmdpi.com |

| Synthesis of chiral epoxides | (R)-2-(5-(Benzyloxy)pentyl)oxirane | Not specified (general method) | Yield: 78%; Enantiomeric Excess (ee): 95% researchgate.netmdpi.com |

| Pd-catalyzed C-H activation/coupling with arenes | 2-hexyloxirane | Pd(II) catalyst | Failed to afford product; adjacent coordinating group required chim.it |

| Enzymatic hydrolysis | (R)- and (S)-2-hexyloxirane | CifE153Q (epoxide hydrolase) | Hydrolyzes (R)-EpO faster than (S)-EpO; Enantioselectivity factor (E) ~ 11 nih.gov |

| Oxetane (B1205548) synthesis via ring-opening/cyclization | 2-hexyloxirane | Selenomethyllithium reagent, then base | Used as a precursor for oxetane synthesis acs.org |

| Cycloaddition with CO₂ to form cyclic carbonates | 2-hexyloxirane | Not specified (general reaction) | Reacts with CO₂, but slower compared to propylene (B89431) oxide ua.es |

Compound Name List

this compound

(S)-1,2-epoxyoctane

(S)-2-hexyloxirane

(R)-2-hexyloxirane

(S)-2-(6-(Benzyloxy)hexyl)oxirane

(R)-2-(5-(Benzyloxy)pentyl)oxirane

2-benzyloxirane

Propylene oxide

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-hexyloxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWSNNWLBMSXQR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]1CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315673 | |

| Record name | (2S)-2-Hexyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50418-68-3 | |

| Record name | (2S)-2-Hexyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50418-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Hexyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for 2s 2 Hexyloxirane

Asymmetric Epoxidation Strategies

Asymmetric epoxidation employs chiral catalysts or auxiliaries to direct the oxidation of an alkene to favor the formation of one enantiomer of the epoxide.

Several highly developed catalytic systems are available for the enantioselective epoxidation of alkenes.

Shi Epoxidation: Developed by Professor Chi-Huey Wong and Professor K. C. Nicolaou, and later refined by Professor Yian Shi, this method utilizes fructose-derived chiral ketone catalysts, often in conjunction with potassium peroxymonosulfate (B1194676) (Oxone®) or hydrogen peroxide (H₂O₂) as the oxidant d-nb.infoorganic-chemistry.orgsigmaaldrich.com. This organocatalytic approach is particularly effective for a range of alkenes, including terminal alkenes, and is noted for being metal-free and operating under mild conditions d-nb.inforsc.org. Studies have reported good to excellent yields and enantioselectivities (e.g., enantiomeric ratios of 81% and 84% for terminal alkenes) using this methodology d-nb.info. The catalytic species is believed to be a chiral dioxirane (B86890) formed in situ organic-chemistry.org.

Jacobsen-Katsuki Epoxidation: This method employs chiral salen-metal complexes, typically manganese or chromium, as catalysts rsc.orgacs.org. These catalysts are effective for the epoxidation of various alkenes, including cis-1,2-disubstituted, trisubstituted, and tetrasubstituted alkenes, as well as styrene (B11656) derivatives, often achieving high enantiomeric excesses rsc.org. However, for monosubstituted alkenes like styrene, lower temperatures may be required to attain optimal enantioselectivity rsc.org.

Sharpless Epoxidation: While highly effective for the asymmetric epoxidation of allylic alcohols, the classical Sharpless epoxidation, which uses titanium isopropoxide and chiral tartrate esters, is generally not the primary method for unfunctionalized terminal alkenes youtube.com. It typically requires stoichiometric amounts of oxidants like tert-butyl hydroperoxide (TBHP) d-nb.info.

Other Metal-Catalyzed Systems: Research has also explored other metal catalysts, such as chiral platinum(II) complexes, for the asymmetric epoxidation of terminal alkenes using hydrogen peroxide as a green oxidant, often in aqueous-surfactant media, demonstrating good to excellent enantioselectivities nih.govresearchgate.net.

Table 1: Overview of Catalytic Asymmetric Epoxidation Methods

| Method | Catalyst Type | Oxidant | Typical Substrates | Key Features | References |

| Shi Epoxidation | Fructose-derived organocatalyst (e.g., oxazolidinone) | Oxone, H₂O₂ | Terminal alkenes, cis/trans alkenes | Metal-free, mild conditions, good to excellent yields and selectivities | d-nb.info, organic-chemistry.org, rsc.org, sigmaaldrich.com |

| Jacobsen-Katsuki | Chiral Salen-Metal complexes (e.g., Mn, Cr) | Various | cis-1,2-disubstituted, trisubstituted, styrene | Established, high ee possible, may require low temperatures for some substrates | rsc.org, acs.org |

| Sharpless Epoxidation | Titanium isopropoxide + Chiral Tartrates | TBHP | Allylic alcohols | Highly enantioselective for allylic alcohols | d-nb.info, rsc.org, youtube.com |

| Metal-Catalyzed (e.g., Pt) | Chiral Pt(II) complexes | H₂O₂ | Terminal alkenes | Water-surfactant media, good enantioselectivity | researchgate.net |

Beyond the Shi epoxidation, other organocatalytic strategies have emerged for the synthesis of chiral epoxides. These methods leverage small organic molecules as catalysts, avoiding the use of transition metals and offering advantages in terms of environmental impact and cost.

Iminium Salt Catalysis: Chiral iminium salts have been developed as catalysts for the asymmetric epoxidation of alkenes, often employing oxidants like Oxone® or tetraphenylphosphonium (B101447) monoperoxysulfate acs.orglboro.ac.uklboro.ac.ukresearchgate.net. These catalysts, derived from various chiral scaffolds like biphenyl (B1667301) or binaphthyl units, can provide moderate to good enantioselectivities lboro.ac.ukresearchgate.net.

Proline-Derived Catalysts: Chiral proline derivatives, such as diphenylprolinol, have also been investigated for the organocatalytic epoxidation of alkenes, sometimes achieving moderate enantioselectivities scienceopen.com.

Other Organocatalytic Systems: Research continues to explore diverse organocatalytic systems, including those utilizing hypervalent iodine reagents, for the enantioselective epoxidation of various alkene classes nih.govprinceton.edu.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the advantages of enzymatic selectivity with chemical transformations, offering mild reaction conditions and high specificity.

Lipases, particularly immobilized forms such as Candida antarctica lipase (B570770) B (CALB, Novozym 435), are widely used in chemo-enzymatic epoxidation nih.govbeilstein-journals.orgresearchgate.netrsc.org. These enzymes catalyze the formation of peroxy acids in situ from carboxylic acids (e.g., phenylacetic acid, octanoic acid) and hydrogen peroxide. The generated peroxy acids then perform the epoxidation of alkenes via the Prilezhaev reaction nih.govrsc.orgbohrium.com. This approach is effective for a range of alkenes, including long-chain terminal alkenes rsc.orgresearchgate.net. While specific enantioselectivity for (2S)-2-hexyloxirane is not explicitly detailed in all studies, the general methodology is well-established for producing epoxides from alkenes under mild, environmentally friendly conditions nih.govbeilstein-journals.orgresearchgate.netrsc.org. Whole-cell biocatalysts, such as immobilized Rhizopus oryzae whole cells, also show promise for alkene epoxidation bohrium.com.

Table 2: Chemo-Enzymatic Epoxidation with Lipases

| Enzyme Type | Carboxylic Acid | Oxidant | Typical Substrates | Key Features | References |

| Candida antarctica lipase B (CALB, Novozym 435) | Phenylacetic acid, Octanoic acid | H₂O₂ | Various alkenes, long-chain terminal alkenes | In situ peracid formation, mild conditions, robust biocatalyst, reusability of acid | nih.gov, beilstein-journals.org, researchgate.net, rsc.org, bohrium.com |

| Other Lipases (e.g., Penicillium camemberti, Malassezia globosa, Rhizopus oryzae) | Various | H₂O₂ | Various alkenes, long-chain terminal alkenes | Potential for different selectivities, whole-cell approaches | nih.gov, rsc.org, bohrium.com |

The pursuit of sustainable chemical synthesis has led to the exploration of renewable feedstocks. While not a direct synthesis of the epoxide, the production of 1-octanol (B28484) from biomass-derived platform chemicals like furfural (B47365) and acetone (B3395972) has been reported nih.govrsc.orgresearchgate.netrsc.org. 1-Octanol could potentially serve as a precursor for generating 1-octene (B94956), which could then be subjected to asymmetric epoxidation. Other bio-based chiral compounds, such as levoglucosenone, have been utilized for the synthesis of different chiral epoxides dntb.gov.uamdpi.com.

Halohydrin-Mediated Epoxidation

This classical method involves the formation of a vicinal halohydrin from an alkene, typically through a halohydrin formation reaction (e.g., using a halogen and water), followed by base-induced intramolecular cyclization (SN2 displacement of the halide by the alkoxide) to form the epoxide organicchemistrytutor.comlibretexts.org. While this method can yield epoxides, achieving enantioselectivity usually requires either an enantioselective halohydrin formation step or a resolution strategy. Biocatalytic approaches using halohydrin dehalogenases are also being explored for the stereoselective synthesis of epoxides, either through desymmetrization or regioselective ring-opening reactions acs.orgnih.gov.

Compound Names

this compound

(2S)-1,2-epoxyoctane

1-octene

(S)-styrene oxide

(R)-epoxides

(S)-epoxides

(1S,2S)-2b

(S)-2a

(S)-dairy lactone

ethyl (S)-3-(oxiran-2-yl)propanoate

methyl (S)-3-(oxiran-2-yl)propanoate

(S)-γ-hydroxymethyl-γ-butyrolactone

(R)-nifenalol

(R)-dichloroisoproterenol

(−)-lomatin

(+)-trans-khellactone

scuteflorin

α-pinene oxide

methyl oleate (B1233923)

methyl epoxystearate

1,2-epoxytetradecane (B1585259)

1-nonene (B85954) oxide

Chemical Reactivity and Transformation Pathways of 2s 2 Hexyloxirane

Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening of epoxides is a fundamental reaction in organic synthesis, leading to the formation of diverse 1,2-difunctionalized compounds. The outcome of these reactions is highly dependent on the reaction conditions, particularly the presence and nature of catalysts, such as acids or bases. masterorganicchemistry.commdpi.commasterorganicchemistry.com

The regioselectivity and stereospecificity of epoxide ring-opening reactions are governed by the underlying reaction mechanism, which differs significantly between acidic and basic conditions.

Under basic or neutral conditions , the ring-opening proceeds via an SN2-like mechanism. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. For (2S)-2-hexyloxirane, this is the C1 carbon (the terminal carbon of the oxirane ring). This nucleophilic attack occurs with inversion of stereochemical configuration at the attacked carbon. masterorganicchemistry.commasterorganicchemistry.comyoutube.com Consequently, if a nucleophile attacks the C1 position of this compound, the hydroxyl group will be installed at the C2 position, preserving the original (S) configuration at that chiral center. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Conversely, under acidic conditions , the epoxide oxygen is first protonated, which enhances the electrophilicity of the adjacent carbon atoms. youtube.com The subsequent nucleophilic attack typically occurs at the more substituted carbon atom (C2 in this compound) due to the greater stabilization of the developing carbocationic character at this position by the adjacent hexyl group. youtube.com The stereochemical outcome in acidic conditions can vary, potentially involving inversion or retention of configuration depending on the specific mechanism and the stability of the carbocation intermediate. youtube.com

Enzymatic catalysis, particularly through epoxide hydrolases (EHs), offers another pathway for epoxide ring-opening, typically involving hydrolysis with water to yield chiral 1,2-diols with high enantioselectivity and regioselectivity. capes.gov.brnih.govacs.org

Organometallic reagents, including Grignard reagents (RMgX) and organolithium reagents (RLi), function as potent carbon nucleophiles capable of opening epoxide rings. masterorganicchemistry.comyoutube.comwizeprep.com When this compound reacts with these reagents under basic conditions, the nucleophilic attack is directed towards the less substituted C1 position. This results in the formation of a secondary alcohol, with the new carbon chain (R) attached to C1 and the hydroxyl group at C2, retaining the original (S) stereochemistry at C2. masterorganicchemistry.commasterorganicchemistry.comyoutube.com For example, treatment with a Grignard reagent followed by aqueous workup would yield a chiral 1-substituted-2-octanol. masterorganicchemistry.commasterorganicchemistry.comyoutube.com

Research has shown that 2-hexyloxirane (stereochemistry not specified) can be opened by selenomethyllithium reagents, leading to ring-opened hydroxyselenide intermediates that can be further processed to synthesize oxetanes. acs.org

A variety of heteroatom nucleophiles can also effectively open the epoxide ring of this compound, yielding valuable functionalized products.

Azides: Azide (B81097) anions, such as those derived from sodium azide (NaN3) or trimethylsilyl (B98337) azide (TMSN3), can react with epoxides. Under Lewis acidic catalysis, these reactions typically produce β-azido alcohols. acs.org For instance, the Lewis acid-catalyzed ring opening of meso-epoxides with TMSN3 is known to yield chiral β-azido alcohols with high enantioselectivity. acs.org

Alcohols: Alcohols react with epoxides in the presence of acid or base catalysts to form β-alkoxy alcohols. rsc.orgorganic-chemistry.orgbohrium.com For example, catalytic amounts of decatungstocerate(IV) ion can promote the reaction of epoxides with alcohols, yielding β-alkoxy alcohols. organic-chemistry.org Furthermore, chiral catalysts, such as scandium-bipyridine complexes, have been utilized for the enantioselective addition of alcohols to meso-epoxides. acs.org

Amines: Primary and secondary amines can also function as nucleophiles, opening the epoxide ring to form β-amino alcohols. organic-chemistry.orgbohrium.comacs.org

Water: The hydrolysis of epoxides with water, typically catalyzed by acids or bases, results in the formation of 1,2-diols. capes.gov.brnih.govacs.orgorganic-chemistry.org

Rearrangement Reactions

Epoxides are also amenable to various rearrangement reactions, which transform them into carbonyl compounds or allylic alcohols, often facilitated by catalytic processes.

Acid-catalyzed rearrangements, most notably the Meinwald rearrangement, convert epoxides into carbonyl compounds, specifically aldehydes or ketones. rsc.orgnih.govnih.govescholarship.org This transformation typically initiates with the protonation of the epoxide oxygen by a Lewis or Brønsted acid, leading to ring opening and the formation of a carbocation intermediate. nih.govnih.govacs.org A subsequent hydride or alkyl/aryl shift then yields the carbonyl product. nih.govacs.org Lewis acids such as boron trifluoride (BF3) acs.org and solid acid catalysts, including mesoporous aluminosilicates, rsc.org are effective in promoting this reaction. The mechanism generally involves distinct stages: ring opening, C–C bond rotation, and the migration event. acs.org

Under basic conditions, epoxides can undergo isomerization to form allylic alcohols. wikipedia.orgorganicreactions.orgchemrxiv.orgacs.orgacs.org This reaction typically proceeds via a β-elimination pathway, where a base abstracts a proton from a carbon atom adjacent to the epoxide ring. wikipedia.orgchemrxiv.org The resulting alkoxide intermediate then undergoes cleavage of the C–O bond, leading to the formation of an allylic alcohol. wikipedia.orgchemrxiv.org Strong, non-nucleophilic bases, such as lithium dialkylamides (LiNR2), are commonly employed for this purpose. organicreactions.orgchemrxiv.orgacs.org For chiral epoxides, the use of chiral bases or catalysts can induce enantioselective formation of allylic alcohols, achieving high enantiomeric excesses (ee). wikipedia.orgacs.org For instance, specific chiral pyrrolidinyl-substituted catalysts have been developed that facilitate the highly selective isomerization of epoxides to allylic alcohols with enantioselectivities exceeding 98% ee. acs.org

Table 1: Nucleophilic Ring-Opening Reactions of this compound

| Nucleophile | Catalyst/Conditions | General Product Type | Regioselectivity (for this compound) | Stereochemistry (at C2) |

| Grignard Reagent | Basic conditions (e.g., Et2O, then H3O+ quench) | Secondary Alcohol | Attack at C1 | Retention |

| Organolithium | Basic conditions (e.g., Et2O, then H3O+ quench) | Secondary Alcohol | Attack at C1 | Retention |

| Sodium Azide | Lewis Acid (e.g., TMSN3 with Lewis Acid) | β-Azido Alcohol | Attack at C1 | Retention |

| Alcohol | Acid or Base Catalyst | β-Alkoxy Alcohol | Attack at C1 (basic), C2 (acidic) | Retention (basic) |

| Water | Acid or Base Catalyst | 1,2-Diol | Attack at C1 (basic), C2 (acidic) | Retention (basic) |

Note: For this compound, C1 refers to the terminal carbon of the oxirane ring, and C2 is the carbon bearing the hexyl group.

Table 2: Rearrangement Reactions of Epoxides

| Reaction Type | Catalyst/Conditions | Typical Product Type | Example Mechanism/Key Step |

| Meinwald Rearrangement | Lewis Acid (e.g., BF3, Mesoporous Aluminosilicates) | Aldehyde or Ketone | Carbocation formation followed by alkyl/hydride shift. |

| Base-Catalyzed Isomerization | Strong Base (e.g., LiNR2, Chiral Amide Bases) | Allylic Alcohol | β-Elimination via allylic alkoxide intermediate. |

Compound List:

this compound

Grignard Reagent

Organolithium Reagent

Sodium Azide

Trimethylsilyl Azide (TMSN3)

Alcohol

Water

β-Azido Alcohol

β-Alkoxy Alcohol

1,2-Diol

Aldehyde

Ketone

Allylic Alcohol

Boron trifluoride (BF3)

Mesoporous Aluminosilicates

Lithium Dialkylamides (LiNR2)

Chiral Amide Bases

Lithium diethylamide

Selenomethyllithium

Organometallic Reagents

Electrophilic Activation of the Epoxide Ring

Electrophilic activation of the epoxide ring is a fundamental strategy to enhance its reactivity towards nucleophiles. This activation is typically achieved by Lewis acids or Brønsted acids, which coordinate to the epoxide oxygen atom. This coordination polarizes the C-O bonds, increasing the electrophilicity of the carbon atoms and making them more susceptible to nucleophilic attack libretexts.orgtestbook.comresearchgate.net.

Mechanistic Overview: When a Lewis acid (e.g., BF₃·OEt₂, Al(OTf)₃, TMS-OTf) or a Brønsted acid (e.g., H₂SO₄, HCl) interacts with the epoxide oxygen, it forms a more stable, yet more reactive, intermediate. This activated epoxide can then undergo nucleophilic attack. The regioselectivity of the ring-opening is influenced by the reaction conditions:

Under acidic conditions (SN1-like character): The mechanism often exhibits significant SN1 character, where the C-O bond begins to break before nucleophilic attack. This leads to the formation of a carbocation intermediate, which is stabilized by adjacent alkyl groups. Consequently, nucleophilic attack preferentially occurs at the more substituted carbon atom libretexts.orgtestbook.com. This process typically results in trans-stereochemistry at the newly formed C-Nu and C-O bonds due to backside attack on the partially formed carbocation or the polarized epoxide.

Rearrangement Reactions: Lewis acid catalysis can also promote rearrangements, such as the Meinwald or semipinacol rearrangements, where a hydride or alkyl group migrates, leading to the formation of carbonyl compounds unisa.itcanterbury.ac.nzcore.ac.uk.

Common Electrophilic Activators and Nucleophiles: A variety of Lewis acids, including metal triflates (e.g., Al(OTf)₃, Cu(OTf)₂, Sn(OTf)₂) and metal halides (e.g., ZnCl₂, FeCl₃, SnCl₂), have been employed to catalyze epoxide ring-opening reactions with various nucleophiles like alcohols, water, amines, and halides researchgate.netrsc.org. Organocatalysts, such as chiral phosphoric acids, thioureas, and sulfinamides, have also emerged as effective promoters for the asymmetric ring-opening of epoxides, often achieving high enantioselectivity unisa.itorganic-chemistry.orgbeilstein-journals.org.

Representative Electrophilic Activation Pathways:

| Electrophilic Activator | Nucleophile | Typical Product Class | General Regioselectivity (for asymmetric epoxides) | General Stereochemistry |

| Lewis Acids (e.g., BF₃·OEt₂, Al(OTf)₃) | Alcohols (ROH) | β-Alkoxy alcohols | Attack at more substituted carbon (SN1-like) | trans |

| Brønsted Acids (e.g., H₂SO₄) | Water (H₂O) | 1,2-Diols | Attack at more substituted carbon (SN1-like) | trans |

| Lewis Acids (e.g., FeCl₃) | Pivaloyl Halides | β-Halo acylals | Varies with Lewis acid, often high regioselectivity | Not explicitly detailed in general |

| Organocatalysts (e.g., Chiral Sulfinamides) | Anilines | β-Amino alcohols | Varies with catalyst, often high enantioselectivity | Not explicitly detailed in general |

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful and versatile platform for the selective transformation of epoxides, enabling the construction of complex chiral molecules with high efficiency and control. A wide array of transition metals, including palladium (Pd), nickel (Ni), copper (Cu), titanium (Ti), ruthenium (Ru), and iridium (Ir), have been successfully employed, often in conjunction with chiral ligands, to achieve enantioselective reactions thieme-connect.comthieme-connect.comresearchgate.netmdpi.comsigmaaldrich.com.

Key Transformations and Catalytic Systems: Transition metal catalysis facilitates various epoxide transformations, including:

Enantioconvergent Ring-Opening Reactions: These reactions are crucial for synthesizing chiral building blocks, often converting both enantiomers of a racemic epoxide into a single enantioenriched product thieme-connect.comthieme-connect.com.

Allylic Alkylation (Tsuji-Trost Reaction): Palladium catalysts are widely used for the enantioselective allylic alkylation of epoxides, involving a zwitterionic Pd-allyl intermediate that can be reacted with various nucleophiles thieme-connect.comresearchgate.net. This strategy allows for the introduction of new carbon-carbon bonds with control over stereochemistry.

Cross-Coupling Reactions: Transition metals, particularly palladium and nickel, can catalyze cross-coupling reactions of epoxides with various organic substrates, such as aryl halides, enabling the formation of C-C bonds and the introduction of diverse functionalities thieme-connect.comresearchgate.net.

Desymmetrization of Meso-Epoxides: Chiral transition metal complexes or organocatalysts can selectively open meso-epoxides, leading to enantioenriched products beilstein-journals.orgacs.org.

Other Transformations: Transition metal catalysis also enables epoxide isomerization, cycloadditions, and reactions with various nucleophiles like amines, alcohols, and carbon nucleophiles researchgate.netmdpi.comfigshare.com.

Catalyst and Ligand Design: The development of specific chiral ligands is paramount for achieving high enantioselectivity in transition metal-catalyzed epoxide transformations. Ligands such as phosphines, diamines, and salen complexes are frequently used to create a chiral environment around the metal center, dictating the stereochemical outcome of the reaction thieme-connect.comthieme-connect.comresearchgate.netacs.org. For example, palladium-catalyzed allylic alkylation often employs chiral phosphine (B1218219) ligands to control the enantioselectivity of the product thieme-connect.comresearchgate.net.

Representative Transition Metal-Catalyzed Transformations of Epoxides:

| Transition Metal Catalyst System (Metal + Ligand) | Reaction Type | Nucleophile/Coupling Partner | Typical Product Class | Key Application/Outcome |

| Pd complexes (e.g., Pd(PPh₃)₂, Pd₂(dba)₃) + chiral phosphines | Allylic Alkylation (Tsuji-Trost) | Allyl sources, various nucleophiles | Chiral homoallylic alcohols/amines | Construction of chiral building blocks |

| Ni complexes + chiral ligands | Cross-Coupling | Aryl halides, alkyl halides | Biaryls, alkylated products | C-C bond formation |

| Cu complexes + chiral ligands | Ring-Opening, Cycloaddition | Various nucleophiles, alkynes | Chiral diols, heterocycles | Asymmetric synthesis |

| Ti complexes + chiral tartrates (e.g., DET) | Epoxidation (Sharpless) | Allylic alcohols | Chiral epoxides | Synthesis of chiral epoxides (indirectly relevant to epoxide transformations) |

| Fe complexes + chiral ligands | Epoxidation | Alkenes | Chiral epoxides | Asymmetric epoxidation (indirectly relevant) |

| Ru catalysts (e.g., Grubbs' catalyst) | Metathesis | Various substrates | Complex cyclic structures | Synthesis of natural products |

While specific detailed research findings directly utilizing this compound as a substrate in these precise transformations were not extensively detailed in the provided search results, the principles and catalytic systems described are broadly applicable to chiral epoxides and represent the state-of-the-art in epoxide reactivity studies.

Applications of 2s 2 Hexyloxirane in Advanced Organic Synthesis

Asymmetric Construction of Complex Molecular Architectures

The chiral nature and the reactive epoxide moiety of (2S)-2-hexyloxirane are fundamental to its role in the asymmetric construction of complex organic molecules. Stereoselective ring-opening reactions, often mediated by chiral catalysts or reagents, allow for the precise introduction of new stereocenters and functional groups.

The epoxide ring of this compound readily undergoes nucleophilic ring-opening reactions to yield chiral alcohols and diols. Hydrolysis, catalyzed by either acidic or basic conditions, leads to the formation of vicinal diols. Basic hydrolysis typically involves nucleophilic attack by hydroxide (B78521) at the less substituted carbon of the epoxide via an SN2 mechanism, preserving the epoxide's stereochemistry. Acid-catalyzed hydrolysis proceeds through protonation of the epoxide oxygen, followed by nucleophilic attack at the more substituted carbon, also maintaining stereochemical integrity. organic-chemistry.orglibretexts.orgnumberanalytics.comorganic-chemistry.org

The Sharpless Asymmetric Epoxidation (SAE) is a well-established method for producing chiral epoxy alcohols from allylic alcohols, which can subsequently be transformed into chiral alcohols and diols. While this compound is itself a chiral epoxide, its ring-opening reactions with various nucleophiles can lead to a diverse array of chiral alcohols and diols, effectively transferring or preserving its existing stereochemistry. wikipedia.orgnih.gov

Table 1: General Epoxide Ring-Opening to Alcohols and Diols

| Reaction Type | Nucleophile | Product Type | Typical Conditions | Stereochemical Outcome |

| Hydrolysis | H₂O | 1,2-Diol | Acidic or Basic Catalysis | Trans-diol formation; retention of epoxide stereochemistry |

| Alcoholysis | ROH | β-Alkoxy Alcohol | Acidic or Basic Catalysis, Metal Triflates | Regio- and stereoselective opening |

| Nucleophilic Ring Opening | R-MgBr/Li | Secondary/Tertiary Alcohol | Organometallic reagents, Lewis Acids | Regio- and stereoselective addition |

A significant application of chiral epoxides, including this compound, is the synthesis of chiral β-amino alcohols. The aminolysis of the epoxide ring with primary or secondary amines, often facilitated by catalysts such as indium tribromide, heteropoly acids, or iron(II) complexes, yields chiral β-amino alcohols. These reactions typically exhibit regioselectivity, with the amine nucleophile attacking the less hindered carbon of the epoxide, accompanied by inversion of stereochemistry at the attacked center. rroij.comopenaccessjournals.comthieme-connect.comorganic-chemistry.orgnumberanalytics.com The resulting β-amino alcohols are valuable chiral building blocks utilized as ligands in asymmetric catalysis, pharmaceutical intermediates, and components of biologically active molecules. rroij.comopenaccessjournals.com

Table 2: Synthesis of β-Amino Alcohols from Epoxides

| Reaction Type | Nucleophile | Product Type | Catalyst/Conditions | Stereochemical Outcome |

| Aminolysis | RNH₂ / R₂NH | β-Amino Alcohol | InBr₃, Heteropoly acids, Fe(II) complexes, Organocatalysts; Water, Organic solvents | Regioselective attack at less hindered epoxide carbon; inversion |

This compound can serve as a precursor for the synthesis of chiral oxetanes through ring-expansion strategies. One common approach involves the nucleophilic opening of the epoxide ring by a reagent that introduces a leaving group, followed by intramolecular cyclization. For example, opening with selenomethyllithium, followed by conversion to a halide and base-mediated cyclization, can yield oxetanes. acs.org Other methods include asymmetric Corey-Chaykovsky epoxidation followed by ring expansion or specific cyclization protocols. acs.orgresearchgate.netacs.orgnih.govnih.govmdpi.comnih.gov The literature specifically mentions the use of "2-hexyloxirane" in protocols for oxetane (B1205548) synthesis via epoxide ring opening and subsequent cyclization. acs.org

Table 3: Oxetane Synthesis via Epoxide Ring Expansion

| Step | Transformation | Reagents/Conditions | Product Type |

| 1 | Epoxide ring opening with a nucleophile bearing a leaving group precursor | Selenomethyllithium, THF/HMPT, -78 °C to 20 °C | Hydroxyselenide |

| 2 | Conversion to halide | Halogenating agent | Halo-alcohol |

| 3 | Intramolecular cyclization | Base (e.g., KOtBu, MeMgBr) | Oxetane |

Utilization as a Chiral Auxiliary Precursor

Chiral epoxides, including those derived from this compound, are valuable starting materials for the synthesis of chiral auxiliaries. The inherent stereochemistry of the epoxide can be elaborated into more complex chiral structures that are then used to control stereochemistry in subsequent reactions. For instance, β-amino alcohols synthesized from chiral epoxides are frequently employed as chiral ligands or auxiliaries in asymmetric catalysis. rroij.comopenaccessjournals.comscispace.com While specific examples of this compound being directly converted into a widely recognized chiral auxiliary are not detailed in the provided snippets, its chiral nature makes it a suitable candidate for such synthetic pathways.

Role in Cascade Reactions and Multicomponent Syntheses

The reactivity of the epoxide ring in this compound makes it an excellent initiating component for cascade or domino reactions. These synthetic sequences enable the rapid construction of molecular complexity in a single operation, often with high efficiency and stereocontrol. numberanalytics.comwikipedia.orgmdpi.com The initial ring-opening of the epoxide can trigger a series of subsequent transformations, such as intramolecular cyclizations or rearrangements, leading to diverse heterocyclic or carbocyclic structures. wikipedia.orgmdpi.com For example, a cascade reaction might involve the nucleophilic opening of the epoxide, followed by an intramolecular attack on another functional group within the molecule.

Table 4: Cascade Reaction Concept Initiated by Epoxide Opening

| Starting Material | Initial Step (Epoxide Opening) | Subsequent Transformations | Final Product Class |

| This compound | Nucleophilic attack | Intramolecular cyclization | Heterocycles/Carbocycles |

| (with appropriate chain) | Rearrangement |

Precursor to Structurally Diverse Aliphatic Compounds

The hexyl chain of this compound, combined with the reactive epoxide, facilitates the synthesis of a wide range of functionalized aliphatic compounds. Ring-opening reactions with various nucleophiles (e.g., organometallics, hydrides, alcohols, amines) can introduce different functionalities onto the aliphatic backbone, creating diverse molecular structures. organic-chemistry.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgnih.gov The inherent hexyl chain provides a lipophilic segment that can be further elaborated or retained in the final product, making it useful for applications requiring specific solubility or steric properties.

Table 5: Functionalization of this compound

| Reaction Type | Nucleophile/Reagent | Resulting Functional Group |

| Ring Opening | R-MgBr/Li | Secondary/Tertiary Alcohol |

| Ring Opening | R-NH₂ | β-Amino Alcohol |

| Ring Opening | ROH | β-Alkoxy Alcohol |

| Reduction | Hydrides (e.g., LiAlH₄) | Primary Alcohol |

| Oxidation | Peracids/OsO₄ | Diol/Epoxy Alcohol |

Compound List

this compound

(S)-1,2-Epoxyoctane

β-Amino Alcohols

1,2-Diols

Oxetanes

Chiral Alcohols

β-Alkoxy Alcohols

Chiral Auxiliaries

Aliphatic Compounds

Polymerization Chemistry of 2s 2 Hexyloxirane

Ring-Opening Polymerization (ROP) Mechanisms

Ring-opening polymerization (ROP) is a fundamental chain-growth process where cyclic monomers are opened and linked to form polymer chains. For epoxides (oxiranes), this process is driven by the release of ring strain inherent in the three-membered ring. The polymerization can proceed via several distinct mechanisms, each influenced by the initiator and reaction conditions, and offering different degrees of control over stereochemistry and regiochemistry. The specific structure of (2S)-2-hexyloxirane, featuring a chiral center and an alkyl substituent, makes it a relevant substrate for studying these mechanisms and their stereochemical outcomes.

Cationic ring-opening polymerization (CROP) of oxiranes is typically initiated by Lewis acids (e.g., BF3, SnCl4, AlCl3) or Brønsted acids. These initiators activate the epoxide's oxygen atom, rendering the carbon atoms susceptible to nucleophilic attack. The propagation step involves the attack of a monomer's oxygen atom onto the positively charged carbocationic chain end, leading to chain growth. wikipedia.orgmdpi.com While effective, CROP can sometimes be challenging to control, potentially leading to side reactions like chain transfer or termination, which can result in broad molecular weight distributions. wikipedia.orgmdpi.com The stereochemical outcome of CROP for chiral epoxides like this compound can vary. Depending on the catalyst and conditions, it can lead to isotactic or syndiotactic sequences, or even racemization of the chiral center during propagation. nih.govacs.orgrsc.orgrsc.org Recent advancements have explored metal-free CROP systems using Lewis acids and onium salts, offering alternative pathways for polycarbonate synthesis. acs.org

Anionic ring-opening polymerization (AROP) of epoxides is initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. The nucleophile attacks one of the epoxide's carbon atoms, cleaving the C-O bond and generating an alkoxide chain end. This alkoxide then acts as the propagating species, attacking subsequent monomer units. wikipedia.orgmdpi.compsu.edursc.org The regioselectivity of the nucleophilic attack (at the more substituted C1 or less substituted C2 carbon) and the stereochemical outcome (retention or inversion of configuration) are dependent on the specific initiator, counterion, and reaction conditions. psu.edu For this compound, the presence of the hexyl group can influence the steric accessibility of the C1 and C2 positions, potentially affecting regioselectivity and polymerization rates. psu.edu

Coordination-insertion ring-opening polymerization is a highly versatile mechanism, predominantly catalyzed by metal complexes. This process involves the coordination of the epoxide monomer to a Lewis acidic metal center, followed by the insertion of the monomer into a metal-alkoxide bond. uliege.bersc.orgmdpi.comfiveable.menih.govresearchgate.net This mechanism is particularly advantageous for achieving high levels of stereocontrol and regiocontrol, making it suitable for polymerizing chiral monomers like this compound. nih.govacs.orgrsc.orgrsc.org Common catalysts include complexes of aluminum, zinc, cobalt, and chromium, often featuring ligands such as salen or porphyrin. nih.govnsf.govbham.ac.ukacs.orgresearchgate.netacs.orgresearchgate.net The hexyl substituent on this compound can influence the solubility of the monomer and the resulting polymer, as well as affect the catalyst's activity and performance. nih.govacs.org

Copolymerization with Carbon Dioxide

The copolymerization of epoxides with carbon dioxide (CO2) offers a sustainable route to produce aliphatic polycarbonates, effectively utilizing CO2 as a feedstock. This process typically involves an alternating insertion of epoxide and CO2 units into the growing polymer chain, catalyzed by specific systems. uliege.benih.govnsf.govacs.orgnsf.gov The efficiency and selectivity of this reaction are highly dependent on the catalyst system employed. nih.govnsf.gov

The catalytic systems for the copolymerization of epoxides with CO2 generally consist of a Lewis acid component to activate the epoxide and a nucleophilic component to initiate the polymerization and propagate the chain. rsc.orgmdpi.com Metal-based catalysts, particularly those involving zinc, aluminum, cobalt, and chromium complexes with ligands like salen or porphyrin, are widely studied and highly effective. nih.govnsf.govbham.ac.ukacs.orgresearchgate.netacs.orgresearchgate.netfrontiersin.orgpsu.eduox.ac.uk These systems often require a cocatalyst or activator, such as quaternary ammonium (B1175870) salts or Lewis acids, to facilitate the reaction. acs.orggoogle.com For instance, metal salen complexes, often in combination with co-catalysts, have demonstrated significant activity and selectivity in producing polycarbonates from common epoxides like propylene (B89431) oxide and cyclohexene (B86901) oxide. acs.orgresearchgate.net The choice of catalyst is crucial for controlling the polycarbonate content and polymer properties, especially when dealing with chiral monomers like this compound, where stereochemical control in the resulting polycarbonate chain may be desired. nsf.govresearchgate.net Metal-free catalytic systems, employing combinations of Lewis acids and organic bases or onium salts, have also emerged as viable alternatives. acs.orgmdpi.com

Achieving controlled polymerization is essential for tailoring the properties of polycarbonates derived from CO2 and epoxides. This involves controlling molecular weight, achieving narrow polydispersity (PDI), and enabling the synthesis of block copolymers. nsf.govnsf.govacs.org Well-defined catalyst systems, often based on metal complexes with specific ligands, are key to achieving these control parameters. nsf.govnsf.gov Techniques such as 'living' or 'immortal' polymerization, where chain transfer reactions are managed, allow for precise control over chain length and end-group functionality. nsf.govacs.org For chiral monomers like this compound, controlled polymerization can also aim for stereocontrolled incorporation into the polycarbonate backbone, influencing the material's thermal and mechanical properties. nsf.govnsf.gov

Data Tables

Table 1: Overview of Ring-Opening Polymerization (ROP) Mechanisms for Epoxides

| Mechanism Type | Initiator/Catalyst Type | Propagating Species | Stereocontrol Potential | Relevance to Chiral Epoxides |

| Cationic ROP (CROP) | Lewis/Brønsted Acids | Carbocation | Variable (can lead to isotactic, syndiotactic, or racemization) | Significant; stereochemistry depends on specific catalyst and conditions. nih.govacs.orgrsc.orgrsc.org |

| Anionic ROP (AROP) | Nucleophiles (e.g., alkoxides, organometallics) | Alkoxide | Dependent on regioselectivity of attack and counterion; can lead to retention or inversion. | Influenced by steric effects of substituents (e.g., hexyl group) on attack site. psu.edu |

| Coordination-Insertion ROP | Metal Complexes (e.g., Al, Zn, Co, Cr with salen/porphyrin ligands) | Metal-Alkoxide | High (often leads to isotactic or syndiotactic polymers) | Highly suitable for controlling stereochemistry and regiochemistry. nih.govacs.orgrsc.orgrsc.org |

Table 2: Catalytic Systems for CO2/Epoxide Copolymerization

| Catalyst Type (Metal/Ligand) | Cocatalyst/Activator | Typical Epoxides Studied | Polycarbonate Selectivity | Activity (Example Metric) | Notes |

| Metal Salen Complexes (e.g., Co, Cr) | Lewis bases, Onium salts (e.g., PPNCl) | Propylene Oxide (PO), Cyclohexene Oxide (CHO) | High (>95%) | TOF up to 10000 h⁻¹ (for PO/CO2 with bifunctional catalysts) acs.orgresearchgate.netfrontiersin.org | Effective for controlled polymerization and block copolymer synthesis. nsf.govacs.org |

| Metal Porphyrin Complexes (e.g., Al, Mn) | Varies (sometimes cocatalyst needed) | CHO, PO | High (up to 99%) | Varies; Mn porphyrins active for CHO/CO2. acs.org | Early catalysts, good for polycarbonate formation. nsf.gov |

| Zinc Complexes (e.g., Zinc Glutarate, Scorpionate Zn) | Varies (sometimes none needed) | CHO, PO | High | High activity reported, e.g., TOF = 8880 h⁻¹ for CHO/CO2 with specific Zn complexes. researchgate.net | Can operate under mild conditions; bifunctional systems enhance activity. researchgate.net |

| Metal-Free Systems (e.g., Lewis Acid/Onium Salt) | N/A | PO, CHO | High (92-99%) | TON close to 4000 (for CHO/CO2) acs.org | Avoids transition metals, reducing sample coloration. acs.org |

| Organoboron Catalysts | Varies (e.g., ammonium salts) | Racemic Epoxides | Moderate to High | High activity reported for stereoselective ROP. rsc.orgrsc.org | Emerging catalysts for stereoselective polymerization. rsc.orgrsc.org |

Compound List

this compound

Mechanistic and Computational Investigations of 2s 2 Hexyloxirane Reactions

Elucidation of Reaction Mechanisms in Stereoselective Transformations

Epoxides, including chiral variants like (2S)-2-hexyloxirane, are highly reactive three-membered cyclic ethers that serve as versatile building blocks in organic synthesis due to their propensity for ring-opening reactions. These transformations are often characterized by significant stereospecificity and regioselectivity thieme-connect.de. The inherent ring strain of epoxides makes them susceptible to nucleophilic attack under both acidic and basic conditions, leading to predictable stereochemical outcomes masterorganicchemistry.com. In stereoselective transformations involving epoxides, the mechanism of nucleophilic attack is critical. Typically, SN2-type reactions proceed via a backside attack, resulting in inversion of configuration at the attacked carbon center masterorganicchemistry.comnih.gov. For instance, studies on the hydrolysis of 2-hexyloxirane (EpO) by epoxide hydrolases (EHs) have revealed enantioselective preferences. The enzyme Cif, for example, hydrolyzes R-2-hexyloxirane (R-EpO) significantly faster than S-2-hexyloxirane (S-EpO), with an enantioselectivity factor (E) of approximately 11 nih.gov. This differential reactivity indicates that the enzyme's active site is optimized to interact with and catalyze the opening of one enantiomer over the other. The nucleophilic attack by the enzyme's active site residue (e.g., Asp129) on the epoxide ring of R-EpO occurs at the less substituted C-1 position, leading to an intermediate that retains the configuration at C-2, while attack at C-2 of S-EpO results in inversion of configuration at that center nih.gov. Such studies provide crucial insights into how enzymes and other catalytic systems can achieve high levels of stereocontrol in epoxide transformations.

Theoretical Studies of Transition States and Intermediates

Theoretical investigations, particularly those employing Density Functional Theory (DFT), play a pivotal role in dissecting the complex mechanisms of epoxide reactions, including the identification and characterization of transition states and reactive intermediates nih.govresearchgate.netacs.orgrsc.orgnih.govmdpi.comalliedacademies.org. By optimizing the geometries of reactants, products, transition states, and potential intermediates, computational chemists can map out reaction pathways and determine energy barriers, thereby predicting the feasibility and selectivity of a given transformation nih.govacs.org. For example, in the epoxidation of alkenes, DFT calculations at levels such as B3LYP/6-31G* and higher have been used to optimize transition states, revealing lower reaction barriers for pathways leading to specific stereoisomers, such as the trans-epoxide over the cis-epoxide nih.govacs.org. Similarly, studies on epoxide ring-opening reactions, such as the reaction with selenocyanate (B1200272) ion, have utilized DFT (e.g., B3LYP/6-31+G(d)) to explore potential energy surfaces, identifying prereactive complexes, transition states, and intermediates like episelenides, which help explain observed stereospecificity researchgate.net. These theoretical models often capture subtle details of bond-making and bond-breaking processes that are difficult to probe experimentally, providing a deeper understanding of the fundamental steps involved in stereoselective epoxide chemistry researchgate.netrsc.org.

Computational Approaches to Predict Regio- and Stereoselectivity (e.g., DFT Calculations)

Computational methods, predominantly DFT, are indispensable tools for predicting and rationalizing the regio- and stereoselectivity observed in epoxide reactions nih.govresearchgate.netacs.orgrsc.orgnih.govmdpi.comalliedacademies.orgbeilstein-journals.org. By calculating the energies of various possible transition states, computational approaches can identify the kinetically favored pathway, which often dictates the observed selectivity. For instance, in the enantioselective design of catalysts for epoxide transformations, DFT calculations can assess the energy differences between transition states leading to different enantiomeric products, thereby guiding the development of highly selective catalysts beilstein-journals.org. Studies on epoxide hydroboration have employed DFT to analyze transition states, revealing how specific catalyst-ligand complexes influence the regioselectivity of the ring-opening process nih.gov. Furthermore, DFT calculations can be used to investigate the electronic origins of selectivity, such as through the analysis of frontier molecular orbitals or the application of indices like Parr functions, which can predict the preferred site of attack on the epoxide ring mdpi.comalliedacademies.org. The accuracy of these predictions is often validated by comparing calculated NMR chemical shifts with experimental data, as demonstrated in studies where calculated proton shieldings correlated closely with experimental values for specific epoxide isomers, confirming product identity and stereochemistry nih.govacs.org.

Table 1: Computational Levels of Theory in Epoxide Mechanistic Studies

| Computational Method/Level | Application | Reference(s) |

| B3LYP/6-31G* | Optimization of reactants, products, and transition states for epoxidation | nih.govacs.org |

| B3LYP/6-311+G | Single-point energy calculations for epoxidation transition states | nih.govacs.org |

| MP2/6-311+G | Single-point energy calculations for epoxidation transition states | nih.govacs.org |

| B3LYP/6-31+G(d) | Modeling epoxide ring opening, potential energy surface exploration | researchgate.net |

| B3LYP-D3(BJ)/def2-SVP | Optimization of asymmetric catalysts for epoxide transformations | beilstein-journals.org |

| GIAO method | Calculation of magnetic shieldings for NMR spectral comparison | nih.govacs.org |

| DFT (general) | Investigation of mechanisms, regioselectivity, and stereoselectivity | rsc.orgnih.govmdpi.comalliedacademies.org |

| M06-2X/Def2TZVP/SMD(MeCN) | Study of reaction mechanisms, including transition states and regioselectivity | mdpi.com |

| ωB97X-D/6-311G(d) | Analysis of reaction channels and stereochemistry in cycloadditions | mdpi.com |

| M06/6-31+G | Mechanistic studies of cycloaddition reactions, including chelation effects | mdpi.com |

| DFT/B3LYP/6-31G(d) | Investigation of epoxidation mechanism, stereoselectivity, and regioselectivity | alliedacademies.org |

Spectroscopic Characterization of Reaction Progress and Product Enantiomeric Purity

Spectroscopic techniques are essential for monitoring the progress of reactions involving epoxides and for characterizing the enantiomeric purity of the resulting products. While direct monitoring of this compound's reaction progress might involve standard chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), determining enantiomeric purity often requires chiral analytical techniques. Chiral GC analysis, for instance, has been employed to monitor the extent of hydrolysis of racemic substrates, providing a quantitative measure of the reaction's progress and the enantiomeric excess of the remaining starting material or formed product google.com. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with computational predictions, can also serve as a powerful tool for structural elucidation and stereochemical assignment. For example, comparing calculated GIAO NMR chemical shifts with experimental 1H and 13C NMR spectra has been instrumental in verifying the identity and stereochemistry of epoxidation products, with proton shieldings often showing closer correlation to experimental values for the major product nih.govacs.org. Furthermore, crystallographic studies of epoxide-enzyme adducts, as seen with 2-hexyloxirane and the Cif enzyme, provide direct structural information about how the substrate binds and is transformed, indirectly supporting mechanistic interpretations and stereochemical outcomes nih.gov.

Table 2: Enantioselective Hydrolysis of 2-Hexyloxirane (EpO) by Cif Enzyme

| Substrate | Enantiomer | Relative Hydrolysis Rate (E value) | Notes | Reference(s) |

| 2-Hexyloxirane (EpO) | R-EpO | ~11 | Indicates preferential hydrolysis of the R-enantiomer by the Cif enzyme. | nih.gov |

| 2-Hexyloxirane (EpO) | S-EpO | 1 (reference) | The S-enantiomer is hydrolyzed at a slower rate compared to the R-enantiomer. | nih.gov |

Compound List:

this compound

2-hexyloxirane (EpO)

R-2-hexyloxirane (R-EpO)

S-2-hexyloxirane (S-EpO)

Stilbene oxide

Propylene (B89431) oxide (PO)

(S)-2-phenyloxirane

(R)-2-hexyloxirane

(S)-2-hexyloxirane

(S)-2-EBH

(R)-EBH

(S)-EpH

(R)-EpH

(S)-SOx

(R)-SOx

(S)-2-phenyloxetane

Pregabalin

(S)-Pregabalin

(R)-Pregabalin

γ-himachalene

β-himachalene

α-himachalene

(E)-hept-2-ene

(E)-prop-1-enylbenzene

Conclusion and Future Research Directions

Emerging Methodologies for Enhanced Enantioselectivity and Efficiency

To overcome the challenges of traditional methods, researchers are actively developing innovative strategies for the synthesis of chiral epoxides with improved efficiency and enantioselectivity.

One of the most significant areas of development is asymmetric organocatalysis . This approach avoids the use of metals, offering a more sustainable and often less sensitive alternative. nih.gov For instance, organocatalyzed epoxidation of chalcones has been shown to produce enantioenriched products. nih.gov Another powerful technique is the desymmetrization of meso-epoxides , where a chiral catalyst selectively opens a prochiral epoxide to yield a chiral product. nih.govorganicreactions.org This method can produce enantioenriched 1,2-functionalized building blocks with excellent selectivity. organicreactions.org

Catalytic systems based on metal–salen complexes (e.g., with Chromium or Cobalt) have also proven highly effective for the enantioselective ring-opening of epoxides with a variety of nucleophiles, including azides and amines, to produce valuable chiral vicinal amino alcohols. mdpi.com Furthermore, the development of enantioselective cross-electrophile coupling reactions, catalyzed by a combination of nickel and a chiral titanocene, allows for the direct formation of trans-β-arylcycloalkanols from meso-epoxides. nih.gov

Sharpless asymmetric epoxidation remains a cornerstone for synthesizing chiral 2,3-epoxy alcohols, and ongoing research seeks to expand its applicability and improve its efficiency for different types of olefins. researchgate.net These advanced catalytic methods represent the forefront of efforts to produce (2S)-2-hexyloxirane and other chiral epoxides with the high purity required for pharmaceutical and fine chemical applications.

| Methodology | Description | Key Advantages |

| Asymmetric Organocatalysis | Uses small organic molecules as catalysts for enantioselective epoxidation or ring-opening. nih.gov | Metal-free, often less sensitive to air and moisture. |

| Desymmetrization of meso-Epoxides | Enantioselective opening of a prochiral epoxide using a chiral catalyst. nih.govorganicreactions.org | Creates two adjacent stereocenters with high control. |

| Metal–Salen Complexes | Chiral metal complexes (e.g., Cr, Co) that catalyze asymmetric ring-opening reactions. mdpi.com | Highly effective for nucleophiles like azides and amines. |

| Enantioselective Cross-Coupling | Dual-catalyst systems (e.g., Ni/Ti) for coupling epoxides with aryl halides. nih.gov | Forms C-C bonds with high enantioselectivity. |

Potential for Novel Synthetic Applications of this compound

As a chiral building block, this compound is a versatile intermediate for constructing more complex molecules. Its high reactivity, driven by the strain of the three-membered ring, allows for stereoselective and often regioselective ring-opening reactions. mdpi.com This makes it a valuable precursor for a wide range of high-value chemicals.

The primary application lies in its reaction with various nucleophiles to create bifunctional molecules with two adjacent stereocenters. mdpi.com For example:

Reaction with Azides: The ring-opening with an azide (B81097) nucleophile, followed by reduction, provides access to chiral vicinal amino alcohols, which are crucial components in many pharmaceuticals and chiral ligands. mdpi.com

Reaction with Carbon Nucleophiles: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) can be used to form new carbon-carbon bonds, enabling the synthesis of complex chiral alcohols. This pathway is instrumental in producing bioactive molecules like hydroxy fatty acids. nih.gov

Reaction with Oxygen and Sulfur Nucleophiles: Ring-opening with alcohols, phenols, or thiols leads to the formation of chiral 1,2-hydroxy ethers and 1,2-hydroxy thioethers, respectively. These motifs are present in various natural products and specialty polymers.

The synthetic utility of this compound extends to its potential use in the synthesis of natural products, fragrances, and pheromones where specific stereochemistry is essential for biological activity. researchgate.net Its simple alkyl chain combined with the reactive chiral epoxide moiety makes it an ideal starting material for iterative syntheses to build up molecular complexity.

Integration with Green Chemistry Principles

The future of this compound synthesis and utilization is inextricably linked to the principles of green and sustainable chemistry. The chemical industry is increasingly focused on developing processes that are not only efficient but also environmentally benign. mdpi.com

A key area of progress is the replacement of hazardous oxidants. Using hydrogen peroxide (H₂O₂) as an oxidant is a much greener alternative to peracids, as its only byproduct is water. mdpi.com While controlling selectivity can be a challenge, recent research has developed catalytic systems that can activate H₂O₂ to achieve high epoxide selectivity. mdpi.com

Electrochemical synthesis represents a paradigm shift in epoxidation. acs.org This method can use water as the source of oxygen, operate at ambient temperature and pressure, and avoid the CO₂ emissions associated with traditional high-temperature processes. acs.org The co-production of hydrogen gas is an added benefit, making the process more economically viable. acs.org Furthermore, solar-driven photo(electro)chemical systems are being explored to harness renewable energy for epoxide synthesis, further reducing the carbon footprint. eurekalert.org

The choice of solvent is another critical factor. The development and use of sustainable solvents , such as 2-methyloxolane (2-MeOx), which can be derived from crop by-products, offer a green alternative to traditional hydrocarbon solvents like hexane. mdpi.com

| Green Chemistry Principle | Application in this compound Lifecycle |

| Safer Solvents & Auxiliaries | Replacing traditional solvents with bio-based alternatives like 2-MeOx. mdpi.com |

| Design for Energy Efficiency | Employing electrochemical or photochemical methods that operate at ambient conditions. acs.orgeurekalert.org |

| Use of Renewable Feedstocks | Utilizing bio-derived catalysts ("ecocatalysts") or reagents. mdpi.comresearchgate.net |

| Catalysis | Developing recyclable heterogeneous catalysts to minimize waste and improve atom economy. |

| Waste Prevention | Using cleaner oxidants like H₂O₂ to avoid the formation of stoichiometric acid waste. mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2S)-2-hexyloxirane, and how can enantiopurity be confirmed experimentally?

- Methodological Answer : this compound is typically synthesized via asymmetric epoxidation of allylic alcohols or aldehydes. For example, (S)-2-chloro-octanal can be converted to the epoxide using a nucleophilic oxygen source and a chiral catalyst, yielding ~66% enantiomeric excess (e.e.) . Enantiopurity is confirmed using chiral high-performance liquid chromatography (HPLC) or polarimetry. Optical rotation comparisons to literature values (e.g., [α]D = +7.4 for (R)-enantiomer in CHCl₃) are critical for validation, though solvent and concentration differences must be standardized to avoid discrepancies .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory to confirm the epoxide structure and stereochemistry. Key signals include the oxirane protons (δ 3.0–3.5 ppm, coupled as AB systems) and alkyl chain integration . Gas chromatography-mass spectrometry (GC-MS) verifies molecular weight (128.2 g/mol for C₈H₁₆O), while infrared (IR) spectroscopy identifies the epoxide ring (stretching at ~1250 cm⁻¹). Researchers must report purity (>95% by GC), optical rotation, and full spectral datasets to enable reproducibility .

Advanced Research Questions

Q. How can enantioselectivity in this compound synthesis be improved using organocatalytic methods?

- Methodological Answer : Chiral aminocatalysts or phase-transfer catalysts can enhance enantioselectivity. For example, Jacobsen’s hydrolytic kinetic resolution (HKR) uses Co-salen complexes to achieve >90% e.e. by selectively hydrolyzing one enantiomer . Reaction parameters (temperature, solvent polarity, catalyst loading) must be optimized systematically. Kinetic studies (e.g., monitoring e.e. over time via HPLC) and computational modeling of transition states are recommended to refine mechanistic understanding .

Q. What strategies resolve contradictions in reported optical rotation values for this compound across studies?

- Methodological Answer : Discrepancies (e.g., [α]D = +6.2 vs. +7.4 in CHCl₃) may arise from impurities, solvent effects, or calibration errors . Researchers should:

- Standardize solvent, concentration, and temperature.

- Cross-validate using multiple techniques (e.g., chiral HPLC vs. polarimetry).

- Report detailed experimental conditions (e.g., wavelength, path length) to align with literature precedents .

Q. How does this compound function as a chiral building block in multi-step organic syntheses?

- Methodological Answer : The epoxide’s strained ring enables nucleophilic ring-opening reactions to install stereocenters. For instance, reaction with Grignard reagents yields secondary alcohols with retained configuration, useful in prostaglandin or terpene syntheses . Researchers must track stereochemical outcomes via X-ray crystallography or NOESY NMR and compare to predicted mechanisms (e.g., SN2 vs. SN1 pathways) .

Data Analysis and Reproducibility

Q. What statistical methods are appropriate for analyzing yield and enantioselectivity data in this compound studies?

- Methodological Answer : Use ANOVA to compare yields across reaction conditions (e.g., catalyst types). For enantioselectivity, calculate e.e. as [(major − minor)/(major + minor)] × 100 and report error margins (±2–5% for HPLC). Principal component analysis (PCA) can identify variables (e.g., solvent polarity) most influencing outcomes . Raw datasets should be archived in repositories like Zenodo to facilitate meta-analyses .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer : Document batch-specific variables (e.g., reagent lot numbers, humidity) and use process analytical technology (PAT) like in-situ IR to monitor reactions. Pilot-scale trials under Good Laboratory Practices (GLP) are essential. Publish detailed protocols in supplementary materials, including purification steps (e.g., column chromatography gradients) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : The compound is a skin and eye irritant (OSHA Category 2/2A). Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation. Store in airtight containers away from oxidizers .

Q. How should researchers address ethical and data-sharing challenges in publishing this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.